molecular formula C21H13NO6 B2621124 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetonitrile CAS No. 869079-48-1

2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetonitrile

Cat. No.: B2621124
CAS No.: 869079-48-1
M. Wt: 375.336
InChI Key: STKBFDKZSDBFIS-UHFFFAOYSA-N
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Description

2-({8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetonitrile is a coumarin-based bichromene derivative characterized by a fused chromene core structure with methoxy and acetonitrile substituents. Its molecular architecture combines two coumarin units (3,4'-bichromene) linked via a central scaffold, with a methoxy group at position 8 and an acetonitrile (-OCH2CN) moiety at position 7'.

Properties

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO6/c1-25-17-4-2-3-12-9-16(21(24)28-20(12)17)15-11-19(23)27-18-10-13(26-8-7-22)5-6-14(15)18/h2-6,9-11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBFDKZSDBFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetonitrile typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bichromene core, followed by the introduction of the methoxy and acetonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological activities.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s uniqueness lies in its acetonitrile substituent, which distinguishes it from ester, ether, or amino-functionalized analogs. Key structural comparisons include:

Table 1: Structural Comparison of Bichromene Derivatives

Compound Name Core Structure Substituents at 7'-yl Position Key Functional Groups Reference
Target Compound 3,4'-Bichromene OCH2CN Methoxy, Acetonitrile -
8-Methoxy-2,2'-dioxo-bichromen-7'-yl acetate 3,4'-Bichromene OAc (Acetate) Methoxy, Acetate
Benzyl ester derivative 3,4'-Bichromene OCH2COOBn Methoxy, Benzyl ester
Methyl ester (STL033748) 3,4'-Bichromene OCH2COOCH3 Methoxy, Methyl ester
Compound 2 () 3,4'-Bichromene (Dimethylamino)methyl Dimethylamino, Methyl
  • Acetonitrile vs.
  • Methoxy Group : The conserved methoxy group at position 8 enhances electron-donating effects, stabilizing the chromene core and modulating electronic interactions with biological targets .

Physical and Chemical Properties

  • Molecular Weight : Estimated to be ~379 g/mol (inferred from structural analogs), compared to 378.34 g/mol for the acetate derivative and 408.36 g/mol for the methyl ester .
  • Thermal Stability : Melting points for coumarin derivatives vary widely (124–270°C), influenced by substituent bulk and hydrogen-bonding capacity .

Biological Activity

The compound 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetonitrile is part of a class of organic compounds known for their diverse biological activities, particularly those derived from chromene structures. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N1O5C_{18}H_{16}N_{1}O_{5}. Its structure features a bichromene backbone which is known to impart unique chemical properties that can influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Activity : It can scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines.

Antioxidant Activity

Research indicates that compounds with similar chromene structures exhibit significant antioxidant properties. For instance, studies on related bichromenes have shown that they can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that bichromene derivatives can modulate inflammatory pathways. For example, a related compound was shown to decrease the expression of cyclooxygenase-2 (COX-2) and other inflammatory markers in human cell lines.

Cytotoxicity

A notable case study involved testing the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound exhibited significant inhibitory effects on the proliferation of MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells with IC50 values comparable to established chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeIC50 (µM)Biological Activity
8-MethoxyflavoneFlavonoid12.5Antioxidant
Bichromene ABichromene15.0Cytotoxicity against melanoma
Ethyl 2-{(2H-bichromene)}Bichromene derivative20.0Anti-inflammatory

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study published in Frontiers in Natural Products, the cytotoxic effects of various chromene derivatives were evaluated. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of chromene-based compounds in a mouse model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers upon treatment with these compounds.

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